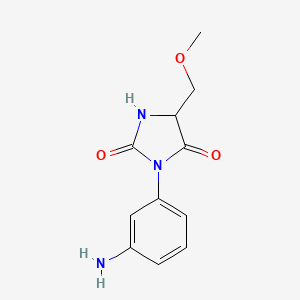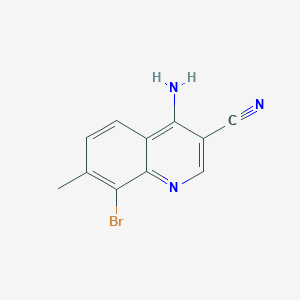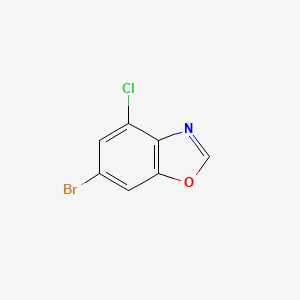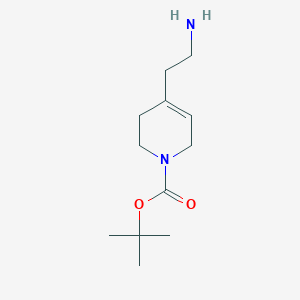
tert-ブチル 4-(2-アミノエチル)-1,2,3,6-テトラヒドロピリジン-1-カルボン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring a tert-butyl ester group and an aminoethyl substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2,3,6-tetrahydropyridine-1-carboxylic acid and tert-butyl alcohol.
Reaction Steps: The carboxylic acid group is first activated, often using reagents like thionyl chloride to form the acid chloride. This is then reacted with tert-butyl alcohol in the presence of a base, such as triethylamine, to form the tert-butyl ester.
Amination: The resulting compound is then subjected to amination, where the piperazine ring is functionalized with an aminoethyl group. This can be achieved using ethylene diamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors and automated systems to maintain precise reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form various derivatives, such as amides or nitriles.
Reduction: Reduction reactions can be used to convert the compound into simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Various nucleophiles, such as halides or alkyl halides, can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles, and other oxidized derivatives.
Reduction Products: Simpler amines, alcohols, and other reduced forms.
Substitution Products: A variety of functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
類似化合物との比較
N- (2-Aminoethyl)carbamate: Similar structure but lacks the piperazine ring.
Piperazine derivatives: Other piperazine-based compounds with different substituents.
Uniqueness: Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of the tert-butyl ester group and the aminoethyl substituent, which provides distinct chemical properties and reactivity compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Would you like more detailed information on any specific section?
特性
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOPAWMUCDROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
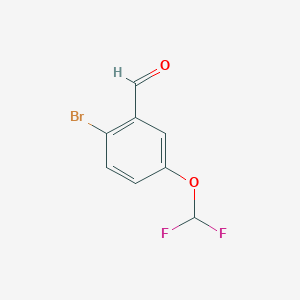
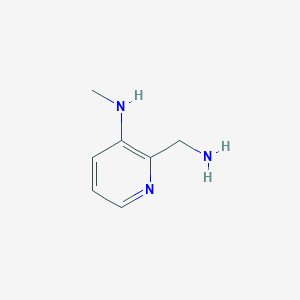
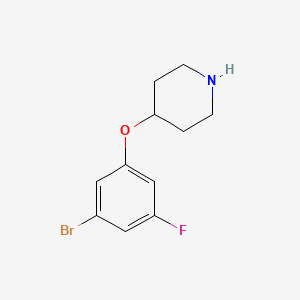
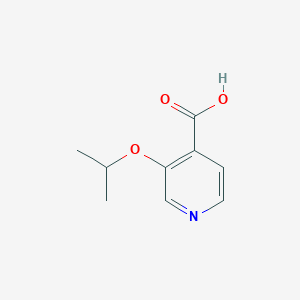
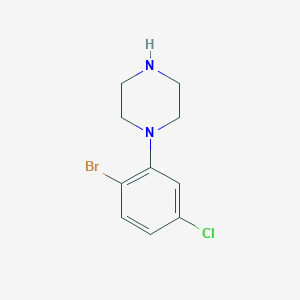
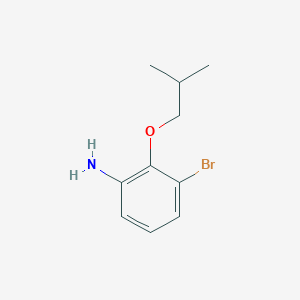
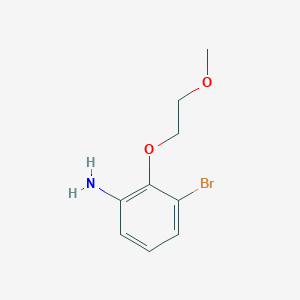

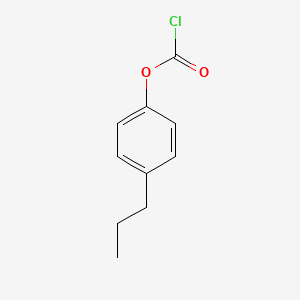
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)
